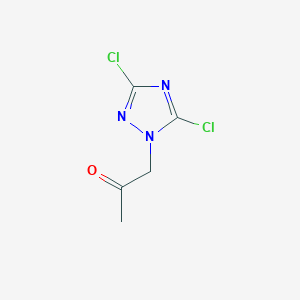

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone

Description

Properties

IUPAC Name |

1-(3,5-dichloro-1,2,4-triazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O/c1-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHPTRPUNZLOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402023 | |

| Record name | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625401-77-6 | |

| Record name | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)acetone typically involves:

- Construction of the 1,2,4-triazole ring with 3,5-dichloro substitution.

- Introduction of the acetone side chain at the N-1 position of the triazole ring.

- Purification and crystallization steps to isolate the target compound.

Preparation of the 3,5-Dichloro-1,2,4-Triazole Core

The 3,5-dichloro substitution pattern on the triazole ring is generally introduced by starting from chlorinated hydrazine derivatives or chlorinated amidines, which undergo cyclization to form the triazole ring.

A common approach involves:

- Reacting hydrazine derivatives with triethyl orthoformate or orthoacetate to form intermediate formimidates.

- Cyclization under reflux conditions in solvents such as toluene or dimethylformamide (DMF) to yield the 1,2,4-triazole ring with desired substitution.

This method is supported by literature describing the synthesis of substituted 1,2,4-triazoles via refluxing hydrazine monohydrate with triethyl orthoalkylates, yielding triazole derivatives efficiently in moderate to high yields (up to 84.9%) with good purity confirmed by melting point and NMR analysis.

Detailed Reaction Conditions and Workup

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Triazole ring formation | Hydrazine monohydrate, triethyl orthoformate/orthoacetate, reflux in toluene or DMF/dioxane (80–110 °C) | 4–6 hours reflux; yields up to 85% |

| Alkylation with acetone moiety | 3,5-Dichloro-1H-1,2,4-triazole, haloacetone or epoxide derivative, K2CO3 base, DMF or DMAc solvent, 85–90 °C, 4–6 hours | Base-mediated nucleophilic substitution |

| Workup | Concentration under reduced pressure, washing with ethyl acetate and 20% saline, dehydration with anhydrous MgSO4, activated carbon treatment | Purification to remove impurities |

| Crystallization | Dissolution in isopropyl alcohol, cooling at 0–5 °C for 2 hours | Crystallization to obtain pure compound |

Analytical Confirmation

- Melting point determination confirms purity and consistency with literature values.

- ^1H-NMR spectroscopy shows characteristic signals corresponding to the triazole ring and acetone side chain.

- Additional techniques such as IR and ^13C-NMR can confirm functional groups and substitution patterns.

Comparative Notes on Alternative Methods

- Knoevenagel condensation methods under milder conditions (ethanol with piperidine catalyst) have been used for related triazole hybrids but are less common for direct acetone substitution on 3,5-dichloro-1,2,4-triazoles.

- The use of cesium fluoride as a fluoride source in place of potassium fluoride has been reported to improve yields in some triazole alkylation reactions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The acetone moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Substituted triazole derivatives with various functional groups.

Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are heavily influenced by substituents on the triazole ring and the attached functional groups. Below is a comparative analysis of key analogs:

Halogenated Triazole Derivatives

1-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic Acid (CAS: N/A) Structure: Bromine replaces chlorine at positions 3 and 5; acetic acid replaces acetone. Used as a synthetic intermediate in lab-scale organobromine chemistry . Synthesis: Prepared via esterification or alkylation of dibromotriazole precursors .

Methyl 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)acetate

- Structure : Methyl ester of the acetic acid derivative.

- Properties : Enhanced lipophilicity compared to the acid form, improving membrane permeability. Purity >95% (CymitQuimica) .

Non-Halogenated Triazole Ketones

1-(1H-1,2,4-Triazol-1-yl)acetone (CAS: 64882-52-6)

- Structure : Lacks chlorine substituents on the triazole ring.

- Properties : Lower molecular weight (125.13 g/mol) and reduced electrophilicity. Used as a building block for antifungal agents .

- Synthesis : Derived from triazole and chloroacetone under basic conditions .

1-Phenyl-2-(1,2,4-triazol-1-yl)ethanone Structure: Phenyl group attached to the ketone. Properties: White solid with moderate yield (22.7%); used in pharmaceutical intermediates. NMR data (δ 5.69–8.26 ppm) confirms structural integrity .

Agrochemical Derivatives

1-(4-Chlorophenoxy)-3,3-Dimethyl-1-(1H-1,2,4-Triazol-1-yl)-2-Butanone Structure: Chlorophenoxy and dimethyl groups enhance steric bulk. Application: EPA-registered fungicide for raspberries; metabolites are regulated under 40 CFR Part 180 .

Key Observations :

- Halogenation : Chlorine and bromine increase molecular weight and electronegativity, enhancing binding to biological targets (e.g., fungal enzymes) .

- Functional Groups : Acetone derivatives exhibit higher volatility compared to acetic acid/ester analogs.

- Synthetic Efficiency : Yields vary significantly (22–95%), influenced by reaction conditions and steric hindrance .

Biological Activity

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is a triazole derivative known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which contribute to their reactivity and interaction with biological systems. This article explores the compound's biological activity, synthesis, mechanisms of action, and applications in various fields.

- IUPAC Name: this compound

- Molecular Formula: C5H5Cl2N3O

- Molecular Weight: 210.02 g/mol

- Density: 1.66 g/cm³

| Property | Value |

|---|---|

| Boiling Point | 360.7 °C (predicted) |

| Melting Point | N/A |

| Flash Point | N/A |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to established antifungal agents.

Case Study: Antifungal Activity

A study evaluated the antifungal properties of several triazole derivatives against Candida albicans and Aspergillus niger. The results showed that compounds with similar structures to this compound had Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2.0 mg/mL .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in biosynthetic pathways in fungi and bacteria. The triazole ring is known to disrupt the synthesis of ergosterol in fungal cell membranes, leading to cell death.

Key Mechanisms:

- Inhibition of cytochrome P450 enzymes involved in ergosterol biosynthesis.

- Disruption of nucleic acid synthesis through interference with DNA and RNA polymerases.

Research Findings

Recent studies have focused on the compound's potential as a scaffold for drug development. The following table summarizes key research findings related to its biological activity:

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug discovery due to its promising antimicrobial properties. Its structure allows for modifications that could enhance efficacy and reduce toxicity.

Agricultural Use

Given its antifungal properties, this compound is also considered for use in agricultural applications as a fungicide. Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal infections.

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Conditions | Reference |

|---|---|---|

| Solvent | Anhydrous acetonitrile | |

| Temperature | 80–100°C (reflux) | |

| Base | K₂CO₃ (2.5 equiv) | |

| Purification | Column chromatography (EtOAc/Hexane) |

Advanced: How do solvent polarity and UV exposure influence the photostability of this compound?

Answer:

Photodegradation follows first-order kinetics, with solvent polarity and UV wavelength being critical factors:

- Mechanistic Insight : Polar solvents (e.g., methanol) stabilize charge-separated transition states, accelerating degradation. Non-polar solvents (e.g., hexane) favor radical pathways .

- Experimental Design :

- Expose solutions (0.1 mM) to UV-C (254 nm) in quartz cells.

- Monitor degradation via HPLC-UV at 220 nm.

- Identify photoproducts (e.g., dechlorinated triazoles or acetone derivatives) using LC-MS/MS .

Q. Table 2: Photodegradation Rates in Solvents

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

- ¹H NMR : Look for singlet peaks at δ 2.3–2.5 ppm (acetone methyl groups) and δ 8.1–8.3 ppm (triazole protons) .

- X-ray Crystallography : Use ORTEP-3 to resolve bond lengths (e.g., C-Cl ≈ 1.73 Å) and dihedral angles between the triazole and acetone moieties.

- FT-IR : Confirm C-Cl stretches at 550–600 cm⁻¹ and triazole ring vibrations at 1450–1600 cm⁻¹ .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitution reactions of the triazole ring?

Answer:

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces.

- Analyze HOMO/LUMO distributions to identify reactive sites.

- Validate with experimental data (e.g., chlorination at C3/C5 positions due to electron-withdrawing effects of adjacent substituents) .

- Outcome : Predicted regioselectivity aligns with synthetic observations (e.g., preferential substitution at C3 in polar aprotic solvents) .

Basic: How can researchers resolve contradictions in reported solubility data?

Answer:

- Controlled Experiments : Measure solubility in triplicate using gravimetric analysis (saturated solutions filtered at 25°C).

- Solvent Systems : Test binary mixtures (e.g., water/acetone) to account for polarity effects .

- Data Normalization : Report solubility as mg/mL ± SD, referencing pH and ionic strength.

Advanced: What mechanistic pathways explain the compound’s antifungal activity compared to structurally similar triazoles?

Answer:

- Target Binding : The dichloro-triazole moiety inhibits fungal cytochrome P450 lanosterol 14α-demethylase (CYP51).

- Comparative Analysis :

- Docking Studies : Use AutoDock Vina to compare binding affinities with triadimefon (ΔG = -9.2 kcal/mol vs. -8.7 kcal/mol for the target compound) .

- Bioassay : Test against Candida albicans (MIC = 2 µg/mL vs. 5 µg/mL for triadimefon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.